molecular formula C19H14O3 B12723300 15-(Acetyloxy)-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one CAS No. 50905-55-0

15-(Acetyloxy)-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one

Cat. No.: B12723300
CAS No.: 50905-55-0
M. Wt: 290.3 g/mol
InChI Key: NTKMOLPUBHVHMJ-UHFFFAOYSA-N
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Description

15-(Acetyloxy)-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one is a complex organic compound with the molecular formula C19H14O3 and a molecular weight of 290.31 g/mol This compound is characterized by its unique cyclopenta[a]phenanthrene structure, which is a fused ring system that includes a cyclopentane ring and a phenanthrene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15-(Acetyloxy)-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one typically involves multi-step organic reactions. One common method includes the acetylation of 15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

15-(Acetyloxy)-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

15-(Acetyloxy)-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 15-(Acetyloxy)-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    15,16-Dihydro-17H-cyclopenta(a)phenanthren-17-one: The non-acetylated form of the compound.

    15-(Hydroxy)-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one: A hydroxylated derivative.

Uniqueness

15-(Acetyloxy)-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one is unique due to its acetyl group, which can influence its chemical reactivity and biological activity. The presence of the acetyloxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its non-acetylated or hydroxylated counterparts .

Properties

CAS No.

50905-55-0

Molecular Formula

C19H14O3

Molecular Weight

290.3 g/mol

IUPAC Name

(17-oxo-15,16-dihydrocyclopenta[a]phenanthren-15-yl) acetate

InChI

InChI=1S/C19H14O3/c1-11(20)22-18-10-17(21)16-9-8-14-13-5-3-2-4-12(13)6-7-15(14)19(16)18/h2-9,18H,10H2,1H3

InChI Key

NTKMOLPUBHVHMJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC(=O)C2=C1C3=C(C=C2)C4=CC=CC=C4C=C3

Origin of Product

United States

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